2-Methoxy-2-phenylbutanenitrile

Description

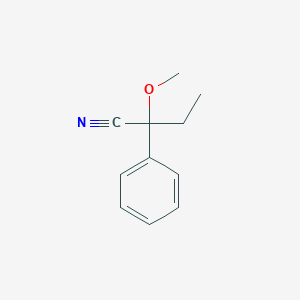

2-Methoxy-2-phenylbutanenitrile (CAS: Not explicitly provided) is a nitrile-containing organic compound featuring a methoxy-substituted phenyl group and a butanenitrile backbone. It serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing complex drug scaffolds due to its reactive nitrile group and stereoelectronic properties . The compound crystallizes in a cis conformation for the succinonitrile moiety, with non-coplanar cyanide groups (N1–C10 and N2–C11) and a methoxy group nearly coplanar with the phenyl ring. Intermolecular C–H⋯N hydrogen bonds stabilize its crystal packing, influencing its solid-state reactivity and solubility .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-methoxy-2-phenylbutanenitrile |

InChI |

InChI=1S/C11H13NO/c1-3-11(9-12,13-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

InChI Key |

CKODESTYUUCGHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-phenylbutanenitrile typically involves the reaction of 2-phenylbutanenitrile with methanol in the presence of a strong base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as cuprous bromide can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of 2-methoxy-2-phenylbutanoic acid.

Reduction: Formation of 2-methoxy-2-phenylbutanamine.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-2-phenylbutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-2-phenylbutanenitrile involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

2-Methoxy-2-phenylacetic Acid (CAS: 104-01-8)

Structural Differences :

- Replaces the nitrile group (-CN) with a carboxylic acid (-COOH).

- Retains the methoxy-phenyl substitution but lacks the butanenitrile chain.

Physical Properties :

- Higher polarity and water solubility compared to 2-Methoxy-2-phenylbutanenitrile due to the -COOH group.

2-Hydroxy-2-methylbutanenitrile (Synonyms: 2-Cyano-2-butanol, NSC 44232)

Structural Differences :

- Substitutes the methoxy-phenyl group with a hydroxyl (-OH) and methyl (-CH₃) group.

- Retains the nitrile functionality but lacks aromaticity.

Physical Properties :

- Lower melting point and boiling point than this compound due to reduced molecular weight and absence of aromatic stabilization.

Comparative Data Table

Research Findings and Discussion

Reactivity Contrasts

- Nitrile vs. Carboxylic Acid : The nitrile group in this compound allows for cyanation reactions and transition metal catalysis, whereas the carboxylic acid in its analog is more suited for derivatization into esters or amides .

- Methoxy vs. Hydroxyl : The methoxy group in the title compound enhances electron donation to the phenyl ring, stabilizing intermediates in electrophilic substitutions. In contrast, the hydroxyl group in 2-Hydroxy-2-methylbutanenitrile increases polarity but may lead to unwanted side reactions (e.g., oxidation) .

Pharmacological Relevance

- This compound’s rigid aromatic structure and nitrile group make it advantageous in designing kinase inhibitors or anti-inflammatory agents. The absence of acidic protons (unlike 2-Methoxy-2-phenylacetic acid) improves metabolic stability in vivo .

Biological Activity

2-Methoxy-2-phenylbutanenitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by recent research findings and case studies.

This compound is characterized by the presence of a methoxy group and a nitrile functional group attached to a phenylbutane backbone. Its chemical structure can influence its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can lead to the formation of different derivatives with potentially distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy group may facilitate hydrogen bonding, enhancing the compound's affinity for certain enzymes or receptors. The nitrile group can act as a nucleophile or electrophile, depending on the surrounding conditions, allowing for diverse biochemical interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate promising efficacy comparable to established antimicrobial agents .

Antitubercular Activity

In a notable case study, derivatives of this compound were evaluated for their antitubercular activity against Mycobacterium tuberculosis. The results highlighted that certain analogs possess significant inhibitory effects, suggesting their potential as leads in the development of new antitubercular drugs .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. These studies reveal that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. This duality emphasizes the need for careful dose optimization in therapeutic applications .

Research Findings

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated an MIC value comparable to that of triclosan, a widely used antibacterial agent .

- Antitubercular Screening : In another study focused on drug-resistant M. tuberculosis, several derivatives were synthesized from this compound. These derivatives showed promising results with MIC values indicating effective inhibition of bacterial growth .

- Cytotoxicity Assessment : A comprehensive cytotoxicity analysis was performed using various cell lines. The findings revealed that while lower doses were effective against target pathogens, higher doses led to significant cell death, highlighting the importance of balancing efficacy and safety in therapeutic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.